Cas no 16381-41-2 (Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate)

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is a brominated indole derivative with a carboxylate ester functional group at the 2-position and a methyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole-based scaffolds. The bromine atom at the 7-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethyl ester group offers synthetic flexibility, allowing for hydrolysis or transesterification. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate structure
16381-41-2 structure
Product Name:Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
CAS No:16381-41-2
MF:C12H12BrNO2
MW:282.133182525635
CID:2780862
Update Time:2025-08-05

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 7-BROMO-3-METHYL-1H-INDOLE-2-CARBOXYLATE
    • 3-Methyl-7-bromo-1H-indole-2-carboxylic acid ethyl ester
    • Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
    • Inchi: 1S/C12H12BrNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
    • InChI Key: GCYKMQCTMBHXRK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1NC(C(=O)OCC)=C2C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.1

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM261126-1g
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
16381-41-2 95%
1g
$404 2021-08-18
Alichem
A199011262-250mg
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
16381-41-2 95%
250mg
$187.46 2022-04-02
Alichem
A199011262-1g
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
16381-41-2 95%
1g
$505.05 2022-04-02
Chemenu
CM261126-1g
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
16381-41-2 95%
1g
$428 2023-02-02

Additional information on Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate (CAS No. 16381-41-2): An Overview of Its Properties and Applications

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate (CAS No. 16381-41-2) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential in the development of novel therapeutic agents and as a key intermediate in various synthetic pathways.

The molecular formula of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is C12H12BrNO2, and it has a molecular weight of approximately 270.13 g/mol. The compound features a brominated indole core with an ethyl ester group attached to the carboxylic acid moiety, making it a valuable building block for the synthesis of complex organic molecules.

In recent years, the structural diversity and functional versatility of indole derivatives have been extensively explored in the context of drug discovery. Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is no exception, as it serves as a crucial starting material for the synthesis of bioactive compounds with diverse pharmacological activities. For instance, indole derivatives have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making them attractive targets for therapeutic development.

The bromine substituent in Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate provides a reactive site for various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. These reactions are widely used in the synthesis of complex molecules and are essential in the development of new drugs. The presence of the bromine atom also allows for the introduction of diverse functional groups, thereby expanding the chemical space available for exploration.

The ethyl ester group in Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate can be readily hydrolyzed to yield the corresponding carboxylic acid, which can then be further modified through various chemical reactions. This flexibility makes Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate a valuable intermediate in the synthesis of peptides, small molecules, and other bioactive compounds.

In addition to its synthetic utility, Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate has been studied for its potential biological activities. Recent research has focused on its ability to modulate specific biological pathways and receptors. For example, studies have shown that certain indole derivatives can interact with serotonin receptors, making them potential candidates for the treatment of neurological disorders such as depression and anxiety.

The physical properties of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate are also noteworthy. It is typically obtained as a white or off-white solid with a melting point ranging from 95°C to 98°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various synthetic protocols.

Safety considerations are an important aspect when handling any chemical compound. While Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be ensured to minimize exposure risks.

In conclusion, Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate (CAS No. 16381-41-2) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and reactive functionalities make it an invaluable tool for the synthesis of bioactive molecules and the development of novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in modern scientific endeavors.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.